N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine typically involves the reaction of 1-(trifluoromethyl)piperidine with cyclopropanamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the biological activity of piperidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide: This compound also features a piperidine ring and a trifluoromethyl group, but with different substituents and biological activity.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Uniqueness
N-((1-(trifluoromethyl)piperidin-4-yl)methyl)cyclopropanamine is unique due to its specific combination of a trifluoromethyl group and a cyclopropanamine moiety, which can confer distinct biological and chemical properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C10H17F3N2 |
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Molecular Weight |
222.25 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)piperidin-4-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)15-5-3-8(4-6-15)7-14-9-1-2-9/h8-9,14H,1-7H2 |
InChI Key |
OFHVPRHRRJCARI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2CCN(CC2)C(F)(F)F |
Origin of Product |
United States |
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